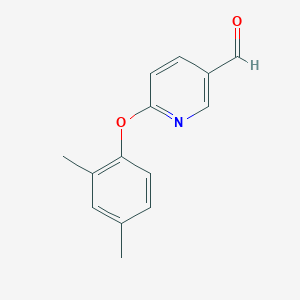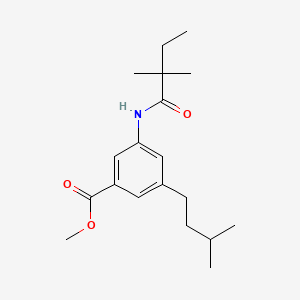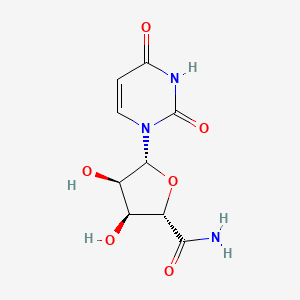
6-(2,4-Dimethylphenoxy)nicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 6-(2,4-Dimethylphenoxy)nicotinaldehyde typically involves the reaction of 6-chloronicotinaldehyde with 2,4-dimethylphenol in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
6-(2,4-Dimethylphenoxy)nicotinaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux . The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
6-(2,4-Dimethylphenoxy)nicotinaldehyde has several scientific research applications, including:
作用机制
The mechanism of action of 6-(2,4-Dimethylphenoxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the phenoxy group may interact with hydrophobic pockets in biological molecules, influencing their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
6-(2,4-Dimethylphenoxy)nicotinaldehyde can be compared with other similar compounds, such as:
Nicotinaldehyde: The parent compound, which lacks the phenoxy group and has different chemical and biological properties.
6-(2,4-Dimethylphenoxy)benzaldehyde: A structurally similar compound where the nicotinaldehyde moiety is replaced by a benzaldehyde group.
2,4-Dimethylphenoxyacetic acid: A compound with a similar phenoxy group but different functional groups and applications.
属性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
6-(2,4-dimethylphenoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NO2/c1-10-3-5-13(11(2)7-10)17-14-6-4-12(9-16)8-15-14/h3-9H,1-2H3 |
InChI 键 |
SRMOCMRZDNESTR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC2=NC=C(C=C2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine](/img/structure/B13939068.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13939072.png)







![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)




